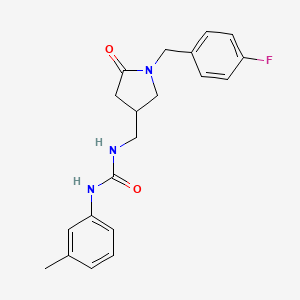
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea, commonly known as FTI-277, is a small molecule inhibitor that targets farnesyltransferase, an enzyme that is involved in the post-translational modification of proteins. This modification is essential for the proper functioning of many proteins, including those involved in cell signaling and proliferation. FTI-277 has been extensively studied for its potential use in cancer therapy, as well as for its role in the regulation of other cellular processes.
Scientific Research Applications
Neuropeptide S Antagonist Activity
The compound has been investigated for its potential as a Neuropeptide S (NPS) antagonist. Research focused on the synthesis and testing of derivatives for NPS antagonist activity revealed that certain urea derivatives, closely related to the specified chemical structure, showed potent antagonist properties. The structure-activity relationships (SARs) established that urea functionality plays a crucial role in antagonist activity, with specific substitutions at the urea nitrogen affecting potency. This research contributes to understanding how such compounds can be tailored for better therapeutic applications in treating conditions influenced by NPS, such as anxiety and sleep disorders (Zhang et al., 2008).
Orexin-1 Receptor Mechanisms in Compulsive Eating
Another study explored the role of orexin-1 receptor mechanisms in compulsive food consumption. While not directly related to the exact compound , research in this area has shown the significance of urea-based compounds in modulating feeding behavior. Compounds that act as selective antagonists to orexin receptors, similar in structure to the specified chemical, were found to reduce binge eating in animal models without affecting normal food intake. This suggests potential applications of related compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Imaging Agent Development for Disease Diagnosis
In the development of diagnostic agents, derivatives with the core structure of the specified chemical have been employed in the synthesis of PET (Positron Emission Tomography) imaging agents. These compounds, particularly those incorporating fluorobenzyl and urea functionalities, have been utilized in the synthesis of radiotracers for imaging applications in diseases such as cancer. The synthesis processes and the efficacy of these compounds in preclinical models underscore their potential utility in clinical diagnostics (Mäding et al., 2006).
Corrosion Inhibition
Research has also extended into the realm of material science, where urea derivatives exhibit properties as corrosion inhibitors. Studies have shown that compounds structurally related to the specified chemical can effectively inhibit the corrosion of metals in acidic environments. This application is crucial in industries where metal durability and longevity are of paramount importance. The inhibitory mechanism often involves adsorption of the compound onto the metal surface, forming a protective layer that reduces corrosion rates (Jeeva et al., 2015).
properties
IUPAC Name |
1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-14-3-2-4-18(9-14)23-20(26)22-11-16-10-19(25)24(13-16)12-15-5-7-17(21)8-6-15/h2-9,16H,10-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZIOYKJUNBLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2718915.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2718916.png)
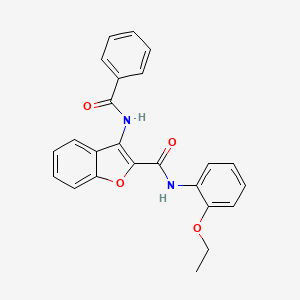
![N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-ynamide](/img/structure/B2718919.png)
![Ethyl 3-[2-(4-fluoroanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2718920.png)

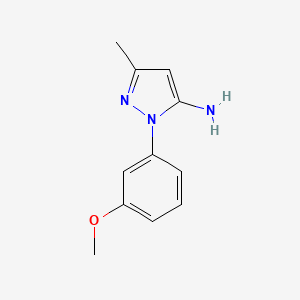
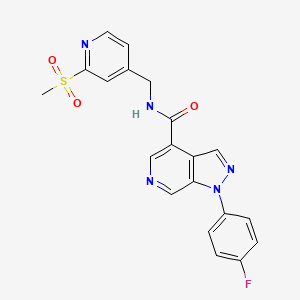
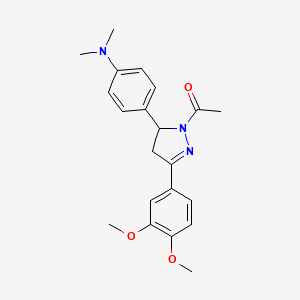
![N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2718925.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2718928.png)
![2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2718930.png)
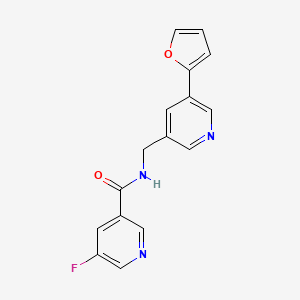
![N-(4-ethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2718933.png)